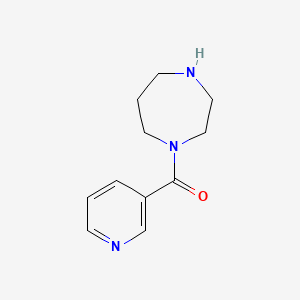

1-(Pyridine-3-carbonyl)-1,4-diazepane

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the development of a vast array of pharmaceuticals. The specific arrangement of heteroatoms, such as nitrogen in the case of 1-(Pyridine-3-carbonyl)-1,4-diazepane, imparts distinct physicochemical properties that can be crucial for biological activity.

The 1,4-diazepane ring system is recognized as a "privileged structure" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The clinical success of benzodiazepines, such as diazepam, first highlighted the potential of the diazepine (B8756704) core. scispace.commdpi.com

The seven-membered diazepane ring offers a flexible, three-dimensional structure that can adopt various conformations, allowing it to interact favorably with the binding sites of diverse proteins. This structural plasticity is a key reason for its privileged status. Research has shown that 1,4-diazepine derivatives exhibit a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. nih.govvulcanchem.com Furthermore, the 1,4-diazepane moiety has been successfully incorporated into factor Xa inhibitors, demonstrating its utility in the development of antithrombotic drugs. nih.gov

The synthesis of novel 1,4-diazepane derivatives is an active area of research, with various synthetic routes being explored to create libraries of compounds for biological screening. scispace.comnih.govgoogle.comjocpr.com The ability to readily modify the diazepane scaffold at its nitrogen atoms allows for the systematic exploration of structure-activity relationships.

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can significantly influence a molecule's solubility, membrane permeability, and binding interactions with biological targets.

The pyridine-3-carbonyl group, also known as the nicotinoyl group, is a particularly important pharmacophore. This moiety is found in nicotinic acid (niacin, vitamin B3) and its amide, nicotinamide, which are essential for various metabolic processes. Beyond its role in vitamins, the pyridine-3-carbonyl structure is a key component in a number of synthetic drugs. For instance, it has been investigated for its potential as a drug carrier to the central nervous system. jocpr.com

Derivatives of pyridine-3-carboxylic acid have been explored for a wide range of therapeutic applications, including the development of enzyme inhibitors. mdpi.com The electronic properties of the pyridine ring and the carbonyl group's ability to participate in hydrogen bonding make this moiety a valuable building block in the design of molecules that can interact with specific biological targets. The versatility of the pyridine scaffold allows for diverse substitution patterns, enabling the fine-tuning of a compound's pharmacological profile. uni.lu

Rationale for Dedicated Academic Research on this compound Derivatives

The rationale for focusing academic research on this compound and its derivatives stems from the synergistic potential of combining a privileged diazepane scaffold with a biologically significant pyridine-3-carbonyl moiety. This molecular hybridization is a well-established strategy in medicinal chemistry aimed at creating novel compounds with enhanced or unique pharmacological properties.

The 1,4-diazepane portion of the molecule provides a flexible and versatile platform that can be tailored to interact with a variety of biological targets. By acylating one of the nitrogen atoms of the diazepane ring with a pyridine-3-carbonyl group, researchers can introduce a moiety known to be involved in crucial biological interactions. This combination could lead to compounds with novel mechanisms of action or improved selectivity for their targets.

While direct and extensive research on the specific biological activities of this compound is still emerging, the foundational knowledge of its constituent parts provides a strong impetus for its continued investigation. The following tables present data on the biological activities of related 1,4-diazepane and pyridine-3-carbonyl derivatives, illustrating the potential therapeutic areas where this compound might show promise.

Table 1: Examples of Biologically Active 1,4-Diazepane Derivatives

| Compound | Biological Activity | Reference |

| Various 1,4-diazepine derivatives | Antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, anticancer | vulcanchem.com |

| YM-96765 (a 1,4-diazepane derivative) | Factor Xa inhibitor, antithrombotic | nih.gov |

| Pyrido[2,3-e]-1,4-diazepines | Investigated for various pharmacological activities | nih.gov |

Table 2: Examples of Biologically Active Pyridine-3-carbonyl Derivatives

| Compound | Biological Activity | Reference |

| Nicotinic Acid (Pyridine-3-carboxylic acid) | Potential as a drug carrier to the CNS | jocpr.com |

| Various Pyridine Carboxylic Acid Derivatives | Investigated as enzyme inhibitors | mdpi.com |

| Pyridine-3-carbonitrile derivatives | Antimicrobial activity | google.com |

Properties

IUPAC Name |

1,4-diazepan-1-yl(pyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(10-3-1-4-13-9-10)14-7-2-5-12-6-8-14/h1,3-4,9,12H,2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDXUZXAUSXXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pyridine 3 Carbonyl 1,4 Diazepane and Its Analogs

Strategies for 1,4-Diazepane Core Synthesis

The formation of the 1,4-diazepane ring is the crucial step in the synthesis of the target compound. The following sections detail various cyclization strategies to achieve this seven-membered heterocycle.

Cyclization Reactions for Seven-Membered Ring Formation

The closure of a linear precursor to form the seven-membered 1,4-diazepane ring can be accomplished through several effective intramolecular reactions.

The intramolecular aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. researchgate.net This reaction involves the cyclization of an iminophosphorane with a carbonyl group, such as an aldehyde, ketone, or ester, located within the same molecule to form a cyclic imine. researchgate.net This cyclic imine can then be readily reduced to the corresponding saturated heterocycle. While widely applied, specific examples for the direct synthesis of the 1,4-diazepane core using this method require further exploration in the literature. However, the synthesis of related seven-membered rings, like 1,4-benzodiazepin-5-ones, has been successfully achieved, demonstrating the potential of this methodology. documentsdelivered.com The general approach would involve a precursor molecule containing both an azide (B81097) (which is converted to the iminophosphorane) and a carbonyl group at appropriate positions to favor the seven-membered ring closure.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov While direct MCRs for the synthesis of simple 1,4-diazepanes are not extensively documented, related structures have been assembled using this strategy. For instance, copper-catalyzed four-component reactions of aromatic aldehydes, 2-methylindole, and cyclic dienophiles have been used to generate diverse spirotetrahydrocarbazoles. beilstein-journals.org The principles of MCRs, particularly those involving isocyanides like the Ugi and Passerini reactions, have been applied to the synthesis of benzodiazepines and other complex heterocycles, suggesting their potential for adaptation to 1,4-diazepane synthesis. researchgate.netnih.gov

A hypothetical multicomponent approach to a 1,4-diazepane precursor could involve the reaction of a diamine, an aldehyde, and a component that introduces the remaining carbon atoms of the ring, followed by a subsequent cyclization step.

Domino reactions, where a series of intramolecular reactions are triggered by a single event, provide a highly efficient pathway to complex cyclic systems. A notable example is the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.orgresearchgate.netnih.gov This process occurs under solvent-free conditions in many cases and relies on the in situ generation of an aza-Nazarov reagent. acs.orgresearchgate.netnih.gov The key sequence involves the initial condensation of the diamine with the β-keto ester portion of the enoate, followed by an intramolecular aza-Michael cyclization of the generated aza-Nazarov reagent to form the 1,4-diazepane ring. acs.orgresearchgate.netnih.gov This step- and atom-economical protocol highlights the power of domino reactions in heterocyclic synthesis. acs.orgresearchgate.netnih.gov Another domino approach involves the aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides to furnish monocyclic 1,4-diazepinones. researchgate.net

Table 1: Examples of Domino Reactions for 1,4-Diazepane Synthesis

| Starting Material 1 | Starting Material 2 | Product | Yield (%) | Reference |

| Ethylenediamine | Ethyl 3-oxohex-5-enoate | 2-Methyl-3-oxo-2,3,6,7-tetrahydro-1H-1,4-diazepane-1-carboxylate | 85 | acs.orgresearchgate.netnih.gov |

| 1,2-Propanediamine | Methyl 3-oxohex-5-enoate | Methyl 2,5-dimethyl-3-oxo-2,3,6,7-tetrahydro-1H-1,4-diazepane-1-carboxylate | 78 | acs.orgresearchgate.netnih.gov |

| 1-Azadiene | 2-Chloroacetamide | 1,4-Diazepin-5-one derivative | 90 | researchgate.net |

N-Propargylamines are versatile building blocks in organic synthesis, and their use in the construction of 1,4-diazepane cores has seen significant growth. rsc.orgscispace.comresearchgate.net These methods are attractive due to their high atom economy and often shorter synthetic routes. rsc.org The general strategy involves the reaction of an N-propargylamine with a suitable partner, followed by a cyclization step to form the seven-membered ring. For example, a palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates has been developed for the synthesis of substituted 1,4-benzodiazepines, a method that could be adapted for 1,4-diazepanes. mdpi.comnih.gov The reaction proceeds through the formation of a π-allylpalladium intermediate, which then undergoes an intramolecular nucleophilic attack by the amide nitrogen to yield the seven-membered ring. mdpi.comnih.gov

Table 2: Examples of 1,4-Diazepane Analog Synthesis from Propargyl Precursors

| Amine Precursor | Propargylic Partner | Catalyst | Product | Yield (%) | Reference |

| N-Tosyl-2-aminobenzylamine | Propargylic carbonate | Pd(PPh₃)₄ | Substituted 1,4-Benzodiazepine | 71 | mdpi.comnih.gov |

Peptide coupling reagents are designed to facilitate the formation of amide bonds, a key step that can be utilized in the synthesis of cyclic structures containing amide functionalities, such as 1,4-diazepanones. A variety of coupling reagents, including phosphonium (B103445) and aminium salts like BOP, PyBOP, HBTU, and HATU, are commonly employed to activate the carboxylic acid component for reaction with an amine. peptide.comuni-kiel.desigmaaldrich.comuniurb.it

In the context of 1,4-diazepane synthesis, a linear precursor containing both a carboxylic acid and an amine group, separated by an appropriate spacer, can be cyclized using these reagents. A notable side reaction in solid-phase peptide synthesis (SPPS) involving aspartic acid has been shown to lead to the formation of a 1,4-diazepine-2,5-dione ring. nih.gov This transformation, while often undesirable in peptide synthesis, provides a direct route to this diazepine (B8756704) derivative from a linear peptide precursor. nih.gov This highlights the potential of leveraging peptide synthesis methodologies for the construction of the 1,4-diazepane scaffold. The efficiency of the cyclization can be influenced by the choice of coupling reagent and reaction conditions.

Table 3: Common Peptide Coupling Reagents for Amide Bond Formation

| Reagent Name | Full Name | Key Features | Reference |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | Efficient, but generates a carcinogenic byproduct. | sigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Similar to BOP but considered safer. | peptide.comsigmaaldrich.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Commonly used, effective with low racemization. | peptide.comsigmaaldrich.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly reactive, good for sterically hindered couplings. | peptide.comsigmaaldrich.com |

Functionalization of the 1,4-Diazepane Scaffold

Introduction of the Pyridine-3-carbonyl Moiety

The final step in the synthesis of 1-(Pyridine-3-carbonyl)-1,4-diazepane is the formation of an amide bond between the nitrogen of the diazepane ring and the carbonyl carbon of a pyridine-3-carboxylic acid derivative.

The most direct method for introducing the pyridine-3-carbonyl group (also known as the nicotinoyl group) is through acylation with nicotinoyl chloride or its hydrochloride salt. This is a standard and efficient method for forming amide bonds. The reaction involves the nucleophilic attack of a nitrogen atom from the 1,4-diazepane ring on the electrophilic carbonyl carbon of nicotinoyl chloride.

Typically, the reaction is performed in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). A non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is often added to the reaction mixture. This base acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct, preventing the protonation of the unreacted diazepine and driving the reaction to completion. frontiersin.org

In addition to using acyl chlorides, the amide bond can be formed directly from pyridine-3-carboxylic acid (nicotinic acid) using a variety of peptide coupling reagents. These methods are common in medicinal chemistry when the corresponding acyl chloride is unstable, difficult to prepare, or when milder reaction conditions are required.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Other modern coupling agents include phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine of the 1,4-diazepane.

Exploration of Green Chemistry Principles in Synthetic Routes

The growing emphasis on sustainable chemical manufacturing has spurred investigations into greener synthetic methodologies for a wide array of heterocyclic compounds, including this compound and its analogs. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of these valuable molecules. Key areas of focus include the use of environmentally benign solvents, the development of reusable and efficient catalysts, and the optimization of reaction conditions to minimize energy consumption and waste production.

One of the most promising green approaches in the synthesis of 1,4-diazepine derivatives involves the use of heteropolyacids (HPAs) as catalysts. nih.gov Research has demonstrated that Keggin-type HPAs can effectively catalyze the synthesis of 1,4-diazepine derivatives in refluxing ethanol. nih.gov Ethanol is considered a greener solvent compared to many traditional chlorinated or aprotic polar solvents due to its lower toxicity, biodegradability, and derivation from renewable resources. The use of HPAs as catalysts aligns with the green chemistry principle of catalysis, as they can be used in small amounts and are often recyclable, which reduces waste and cost. nih.gov

A study on the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives highlighted the efficiency of various Keggin-type HPAs in refluxing ethanol, leading to good to excellent product yields. nih.gov The catalytic activity was found to be dependent on the catalyst's composition, with the substitution of molybdenum atoms by vanadium atoms in the HPA structure leading to shorter reaction times and increased yields. nih.gov This catalytic approach not only provides an efficient pathway to the diazepine core but also does so under more environmentally friendly conditions.

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Conditions | Yield (%) | Time (h) |

| H₃PW₁₂O₄₀ | Enaminone | 1,3-Diaminopropane | Ethanol | Reflux | Good | - |

| H₃PMo₁₂O₄₀ | Enaminone | 1,3-Diaminopropane | Ethanol | Reflux | Good | - |

| H₄PMo₁₁VO₄₀ | Enaminone | 1,3-Diaminopropane | Ethanol | Reflux | Excellent | - |

| H₅PMo₁₀V₂O₄₀ | Enaminone | 1,3-Diaminopropane | Ethanol | Reflux | Excellent | - |

| H₆PMo₉V₃O₄₀ | Enaminone | 1,3-Diaminopropane | Ethanol | Reflux | Excellent | - |

| Data derived from a study on the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives using heteropolyacid catalysts. nih.gov The specific enaminone and corresponding yields and times were not detailed for each catalyst but trends were reported. |

In contrast, more traditional synthetic routes for acylating the 1,4-diazepane ring, a key step in the formation of this compound, often employ less green conditions. For instance, the reaction of a protected 1,4-diazepane derivative with a sulfonyl chloride has been carried out in acetonitrile (B52724) with triethylamine as a base. google.com While effective, acetonitrile is a volatile organic compound (VOC) derived from fossil fuels, and triethylamine is a corrosive and flammable base. The work-up of such reactions often involves partitioning between water and organic solvents like ethyl acetate, generating mixed solvent waste. google.comnih.gov

Further exploration into greening the synthesis of this compound could involve several strategies. The direct acylation of 1,4-diazepane with nicotinic acid or its derivatives could potentially be achieved using enzymatic catalysis or by employing solid-supported catalysts that can be easily recovered and reused. The use of alternative, greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, would significantly improve the environmental profile of the synthesis.

Moreover, the principles of process intensification, such as the use of continuous flow reactors, could offer substantial green benefits. derpharmachemica.com Flow chemistry can lead to improved reaction control, higher yields, reduced reaction times, and minimized waste generation compared to traditional batch processing. derpharmachemica.com While specific examples for this compound are not yet prevalent in the literature, the successful application of flow synthesis to other diazepine derivatives, like diazepam, suggests its potential applicability. derpharmachemica.com

Structure Activity Relationship Sar Studies of 1 Pyridine 3 Carbonyl 1,4 Diazepane Derivatives

Design Principles for Modulating Biological Activity

Key design principles include:

Conformational Restriction: The flexibility of the seven-membered diazepine (B8756704) ring can be constrained by introducing substituents or fusing other rings to it. This can lock the molecule into a bioactive conformation, enhancing its affinity for a specific target.

Modulation of Physicochemical Properties: Substituents are used to alter properties such as lipophilicity, which affects the ability of the compound to cross the blood-brain barrier, and electronic character, which influences binding interactions. blogspot.com For instance, increasing lipophilicity can sometimes lead to higher potency. blogspot.com

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can lead to improved activity or selectivity. chemisgroup.us For example, a phenyl ring might be replaced with a bioisosteric thiophene (B33073) or furan (B31954) ring. chemisgroup.us

Impact of Substitution Patterns on the 1,4-Diazepane Ring

Modifications to the 1,4-diazepane ring itself are a primary focus of SAR studies to fine-tune the biological activity of these derivatives.

The nitrogen atoms at positions 1 and 4 of the diazepane ring are critical handles for chemical modification. Substituents at these positions can significantly impact the molecule's interaction with its biological target.

N1-Position: The N1 position is directly attached to the pyridine-3-carbonyl group in the parent compound. Modifications at this position often involve altering the acyl group. However, in related diazepine structures, substitution on the nitrogen atom can affect potency and selectivity. blogspot.com For some related compounds, introducing larger or more lipophilic groups at this position can increase potency. blogspot.com

N4-Position: The N4-position is a common site for introducing diversity. Studies on related 1,4-diazepane-based systems have shown that specific substituents are preferred for certain biological targets. For instance, in a series of sigma receptor (σR) ligands, a cyclohexylmethyl or a butyl group at the 4-position were found to be the preferred substituents for high σ1 affinity. researchgate.net In contrast, other studies have found that incorporating functionalities like 4-methyl-1-piperazinyl or 4-morpholinyl at this position in related triazolobenzodiazepines can lead to interesting central nervous system activities. nih.gov

| Position | Substituent Type | Effect on Activity | Target/Activity | Source |

|---|---|---|---|---|

| N4 | Cyclohexylmethyl or Butyl | Preferred for high affinity | Sigma-1 Receptor | researchgate.net |

| N4 | 4-Methyl-1-piperazinyl | Interesting CNS activity | Anxiolytic/Antidepressant | nih.gov |

| N4 | 4-Morpholinyl | Interesting CNS activity | Anxiolytic/Antidepressant | nih.gov |

| N1 | Larger/Lipophilic Groups | Increased potency | General (related diazepines) | blogspot.com |

The introduction of chiral centers into the 1,4-diazepane ring, for example through substitution at carbon atoms, necessitates the evaluation of individual enantiomers, as they often exhibit different biological activities and potencies.

In a study on structurally related 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, a clear enantioselectivity was observed. nih.gov The S-(+) enantiomers displayed significantly more potent analgesic activity than their corresponding R-(-) enantiomers. nih.gov Conversely, the R-(-) enantiomers of some derivatives showed narcotic antagonist activity, a pharmacological effect not observed with the S-(+) enantiomers. nih.gov This highlights that different stereoisomers can have not only different potencies but also qualitatively different biological effects.

However, it is important to note that the influence of stereochemistry can be target-dependent. In one study on 1,4-diazepanes as sigma receptor ligands, the configuration at the 2-position of the diazepane ring did not significantly influence σ1 affinity. researchgate.net

Role of the Pyridine-3-carbonyl Group in Ligand-Target Interactions

The pyridine-3-carbonyl moiety is a crucial part of the molecule, serving as a key interaction domain with biological targets.

For example, in the field of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, the switch from a phenyl-based structure to a pyridine-based one, as seen in the antagonist MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), was a key discovery. ebi.ac.uk Further optimization of MTEP analogues showed that the substitution pattern on the pyridine (B92270) ring is critical for potency. ebi.ac.uk Theoretical studies on pyridodiazepines, which are related bicyclic systems, have also shown that the position of the nitrogen atom in the pyridine ring affects the thermodynamic stability of the molecule. nih.gov The most stable isomers often have the nitrogen atoms located near the bond where the two rings are fused. nih.gov

| Isomer | Key Feature | Impact on Property | Source |

|---|---|---|---|

| Pyridodiazepine Isomers | Position of N-atom in pyridine ring | Affects thermodynamic stability | nih.gov |

| mGluR5 Antagonists | Substitution pattern on pyridine ring | Critical for antagonist potency | ebi.ac.uk |

| Pyridine Derivatives | Presence and position of functional groups | Enhances antiproliferative activity | nih.gov |

The carbonyl group (-C=O) of the pyridine-3-carbonyl moiety is a key pharmacophoric feature. Its ability to act as a hydrogen bond acceptor is fundamental to its interaction with many biological targets. nih.gov The oxygen atom of the carbonyl group can form hydrogen bonds with hydrogen bond donors, such as the amide protons of amino acid residues in a protein's binding site.

Correlation Between Structural Modifications and Receptor Binding Profiles

The structure-activity relationship (SAR) of 1-(Pyridine-3-carbonyl)-1,4-diazepane derivatives reveals critical insights into how specific structural changes influence their affinity for various receptors. Research has primarily focused on modifications of the pyridine ring and the diazepane moiety to optimize binding to targets such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors.

Detailed research findings indicate that substitutions on the pyridine ring of the N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamide scaffold significantly impact receptor binding affinities. For instance, the introduction of a bromine atom at the 5-position and a methylamino group at the 6-position of the pyridine ring was found to enhance affinity for the dopamine D2 receptor while maintaining potent binding to the serotonin 5-HT3 receptor. nih.gov

One of the most promising compounds from these studies, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide, demonstrated high binding affinity for both D2 and 5-HT3 receptors. nih.gov The optical resolution of this compound revealed that the (R)-enantiomer possesses strong affinity for both receptors, whereas the (S)-enantiomer shows high affinity for the 5-HT3 receptor but only moderate affinity for the D2 receptor. nih.gov This stereoselectivity highlights the importance of the three-dimensional arrangement of the molecule for effective receptor interaction.

Further studies on related 1,4-diazepane structures have shown that bulky substituents on the diazepane ring can be well-tolerated and may even improve affinity for sigma (σ) receptors. nih.gov For example, bicyclic derivatives of diazepane displayed moderate to high affinity for both σ1 and σ2 receptor subtypes, while corresponding monocyclic analogs were significantly less active. nih.gov This suggests that the conformation of the diazepane ring system plays a crucial role in receptor binding.

The following table summarizes the binding affinities of selected this compound derivatives for dopamine D2 and serotonin 5-HT3 receptors.

Table 1: Receptor Binding Affinities of this compound Derivatives

| Compound | Modification | D2 Receptor Ki (nM) | 5-HT3 Receptor Ki (nM) |

|---|---|---|---|

| Metoclopramide (Reference) | - | 444 | 228 |

| 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide | 5-Br, 2-OCH3, 6-NHCH3 on pyridine | 23.3 | 0.97 |

| (R)-enantiomer of above | 5-Br, 2-OCH3, 6-NHCH3 on pyridine | High Affinity | High Affinity |

| (S)-enantiomer of above | 5-Br, 2-OCH3, 6-NHCH3 on pyridine | Moderate Affinity | Potent Affinity |

Biological Target Identification and Mechanism of Action Research

Investigation of Receptor Binding Affinities and Selectivity

The exploration of how 1-(Pyridine-3-carbonyl)-1,4-diazepane interacts with various receptors is crucial for identifying its potential therapeutic applications. Analysis of its structural components—a pyridine (B92270) ring, a carbonyl group, and a diazepane core—guides the investigation toward several receptor families.

G Protein-Coupled Receptors (GPCRs) as Potential Targets

G Protein-Coupled Receptors are a vast family of transmembrane proteins that are common drug targets. nih.gov They are involved in numerous physiological processes, making them a primary area of interest for novel chemical entities. nih.gov While many diazepine-containing compounds have been investigated for GPCR activity, specific binding affinity data for this compound at any GPCR is not available in the current scientific literature.

Enzyme Inhibition Studies (e.g., Matrix Metalloproteinases, VEGFR-2)

Enzymes are critical targets for therapeutic intervention, particularly in oncology and inflammatory diseases.

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. chemspider.com Their role in tumor metastasis and tissue remodeling makes them significant targets for inhibitor development. bldpharm.com Studies have shown that certain diazepine-substituted derivatives can act as inhibitors of MMP-2 and MMP-9. bldpharm.com However, no studies have been published that specifically evaluate the inhibitory activity of this compound against MMPs.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Research has identified some pyridine-containing compounds as inhibitors of VEGFR-2. nih.gov Despite this, there is no published research confirming or quantifying the inhibitory effect of this compound on VEGFR-2.

Neurotransmitter Receptor Modulation (e.g., GABA Receptors, Nicotinic Acetylcholine (B1216132) Receptors, Histamine (B1213489) H3 Receptor)

The structural features of this compound suggest potential interactions with various neurotransmitter receptors.

GABA Receptors: Derivatives of 1,4-diazepine, most notably benzodiazepines, are well-known for their modulatory effects on γ-aminobutyric acid (GABA) receptors, leading to anxiolytic and other central nervous system effects. nih.gov However, there is no specific research available on the interaction between this compound and GABA receptors.

Nicotinic Acetylcholine Receptors (nAChRs): This area shows the most promise based on structurally related compounds. The nicotinic pharmacophore, a model for ligands that bind to nAChRs, consists of a cationic center and a hydrogen bond acceptor. nih.govnih.gov A compound closely related to the subject molecule, 1-(pyridin-3-yl)-1,4-diazepane (which lacks the carbonyl group), has been identified as a nicotinic agonist that fits this model. nih.gov In this analog, the pyridine nitrogen acts as the hydrogen bond acceptor. nih.gov The presence of the carbonyl oxygen in this compound provides an additional hydrogen bond acceptor, a feature also seen in the endogenous neurotransmitter acetylcholine. nih.govnih.gov Research on a pharmacophore for the (α4)3(β2)2 nAChR subtype specifically includes the related compound 1-(pyridin-3-yl)-1,4-diazepane, suggesting that this receptor subtype could be a potential target. nih.gov However, direct binding or functional studies for this compound have not been reported.

Histamine H3 Receptor: The histamine H3 receptor is a presynaptic GPCR that modulates the release of histamine and other neurotransmitters. mdpi.com Antagonism of the H3 receptor is being investigated as a mechanism for treating various CNS disorders. mdpi.comnih.gov While various piperidine (B6355638) and diazepane derivatives have been explored as H3 receptor ligands, there is no published evidence of this compound binding to or modulating the histamine H3 receptor. nih.gov

Antagonist Activity Against Platelet-Activating Factor

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in inflammation and allergic responses. Research into PAF antagonists has identified various heterocyclic structures, including derivatives of diazepine (B8756704), as having potent inhibitory activity. nih.gov However, no studies have specifically implicated this compound as a PAF antagonist.

Cellular Pathway Modulation

Modulation of Protein-Protein Interactions (PPIs)

Protein-protein interactions are fundamental to most cellular processes, and their modulation represents a frontier in drug discovery. molport.comvulcanchem.com Targeting the often large and flat surfaces of PPIs is challenging. vulcanchem.com There are currently no available scientific studies that investigate the ability of this compound to modulate any specific protein-protein interactions.

Influence on Neurotransmitter Release and Neuronal Excitability

While direct studies on the effect of this compound on neurotransmitter release and neuronal excitability are not extensively detailed in the available literature, its action as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs) provides a basis for understanding its potential influence. The activation of nAChRs is known to modulate the release of several key neurotransmitters.

As a partial agonist, this compound is expected to increase the probability of nAChR channel opening, leading to an influx of cations and subsequent neuronal depolarization. This modulation of neuronal excitability can, in turn, affect the release of neurotransmitters such as dopamine (B1211576), acetylcholine, and glutamate (B1630785) in brain regions where α4β2 nAChRs are expressed. The extent of this influence is dependent on the concentration of the compound and the presence of the endogenous agonist, acetylcholine.

Mechanistic Insights into Bioactivity

The biological activity of this compound is intrinsically linked to its interaction with its target receptors at a molecular level. The following sections delve into the specifics of its binding modes and the nature of its interaction with the receptor binding site.

Elucidation of Binding Modes

Molecular docking and structure-activity relationship studies of analogous compounds provide insights into the binding orientation of this compound within the receptor's binding pocket. These interactions are crucial for its agonist activity.

The structure of this compound contains several hydrogen bond acceptors and donors. The carbonyl oxygen and the nitrogen atom in the pyridine ring are potential hydrogen bond acceptors. It is well-established that the pyridine nitrogen of nicotinic agonists can form a critical hydrogen bond with the backbone NH of a leucine (B10760876) residue in the complementary subunit of the nAChR binding site. nih.gov Additionally, the NH group within the diazepine ring can act as a hydrogen bond donor. These hydrogen bonding interactions are fundamental in stabilizing the ligand-receptor complex and are a common feature in the binding of ligands to their respective protein targets. nih.gov

The carbon backbone of the diazepine ring and the aromatic pyridine ring of this compound provide surfaces for hydrophobic interactions with nonpolar amino acid residues within the binding pocket of the nAChR. Such interactions are a significant driving force for ligand binding and are observed in the interactions of various ligands with their receptors. nih.govmdpi.com These interactions help to anchor the molecule within the binding site.

The pyridine ring of this compound can participate in aromatic stacking interactions, specifically a cation-π interaction with a conserved tryptophan residue within the orthosteric binding site of the nAChR. nih.gov This type of interaction is a hallmark of nicotinic agonist binding. Furthermore, intramolecular π-stacking interactions have been observed in other N,N-disubstituted-1,4-diazepane derivatives, suggesting that such conformations may be relevant for the bioactive state of this class of compounds. nih.gov

Allosteric vs. Orthosteric Binding Mechanisms

Research on analogs of 1-(pyridin-3-yl)-1,4-diazepane has indicated that these compounds act as partial agonists at the α4β2 nAChR. chemisgroup.us The nature of their interaction is consistent with binding at the orthosteric site, which is the same binding site as the endogenous neurotransmitter, acetylcholine. chemisgroup.us This is supported by docking studies into a homology model of the α4-β2 nAChR interface. chemisgroup.us In contrast to allosteric modulators that bind to a different site on the receptor to modulate its function, orthosteric ligands directly compete with the endogenous ligand. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used to forecast the interaction between a ligand, such as a 1,4-diazepane derivative, and a protein receptor.

Molecular docking simulations are employed to predict how 1-(Pyridine-3-carbonyl)-1,4-diazepane and related compounds fit into the active site of a target receptor. The process involves sampling a wide range of possible conformations and orientations of the ligand within the receptor's binding pocket to identify the most energetically favorable pose. For instance, studies on diazepane-based ligands targeting the sigma-1 receptor (σ1R) have shown that the optimal binding pose is often stabilized by numerous hydrophobic interactions with target residues. nih.gov The predicted pose allows researchers to visualize the specific spatial arrangement that facilitates the strongest binding, guiding further structural modifications to enhance efficacy. The accuracy of these predictions is often evaluated by calculating the root-mean-square deviation (RMSD) compared to experimentally determined structures, with values under 2 Å generally considered successful. mdpi.com

Beyond predicting the binding pose, molecular docking provides a numerical score that estimates the binding affinity between the ligand and the receptor. This score, often expressed in kcal/mol, reflects the strength of the interaction, with lower (more negative) values indicating stronger binding. Virtual screening of quinoline-based compounds with a diazepane-containing receptor target, for example, identified potential antibacterial agents with binding affinities ranging from -5.4 to -6.6 kcal/mol. thesciencein.orgresearchgate.net These in silico assessments are invaluable for high-throughput screening of large compound libraries, allowing for the prioritization of candidates for synthesis and experimental testing. mdpi.comnih.gov Studies on other diazepane derivatives have demonstrated strong binding affinities with target proteins, suggesting their potential as inhibitors in various diseases. nih.govresearchgate.net

Table 1: Example Binding Affinities of Diazepane Derivatives from Docking Studies

| Compound Class | Target Protein | Calculated Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinoline-based Diazepane Analogs | Human Kallikrein 7 | -6.6 | thesciencein.orgresearchgate.net |

| Imidazopyridine Derivatives | Alzheimer's-related Enzyme (PDB: 4BDT) | -9.60 | nih.govresearchgate.net |

| Thiazolo[3,2-a]pyridine Derivatives | α-amylase | -7.43 | nih.gov |

A critical output of molecular docking is the identification of specific amino acid residues within the receptor's active site that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic contacts, π-π stacking, and electrostatic forces. nih.gov For example, in the docking of a diazepane-based sigma ligand, the optimal pose was predicted to be in contact through 17 hydrophobic interactions and a specific hydrogen bond with the residue Thr181. nih.gov Identifying these key residues is fundamental to understanding the molecular basis of recognition and binding. nih.gov This knowledge allows medicinal chemists to design new analogs with modifications that specifically target these residues to improve binding affinity and selectivity. mdpi.com

Table 2: Key Interacting Residues for Diazepane-based Ligands

| Ligand Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Diazepane-based Sigma Ligand | Sigma-1 Receptor (σ1R) | Thr181 | Hydrogen Bond | nih.gov |

| Thiazolo[3,2-a]pyridine derivative | α-amylase | Trp58, Trp59, Tyr62, Gln63, His101 | Hydrophobic/van der Waals | nih.gov |

| Undecanol | BminOBP3 | I8, V51, M52, V72, L75, F119 | Hydrophobic | mdpi.com |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic and structural properties of a molecule. These methods provide a detailed understanding of conformational preferences, electronic structure, and chemical reactivity.

The seven-membered 1,4-diazepane ring is flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov Quantum chemical calculations are essential for determining the relative energies of these conformers and identifying the most stable geometries. Studies combining NMR spectroscopy, X-ray crystallography, and molecular modeling on N,N-disubstituted 1,4-diazepanes have revealed that these molecules can exist in an unexpected low-energy twist-boat ring conformation, which may be crucial for their biological activity. nih.gov Understanding the preferred conformation of the diazepane ring is vital, as it dictates the three-dimensional shape of the entire molecule and its ability to fit into a receptor's binding site. nih.gov In some crystal structures, the diazepane ring has been observed in a pseudo-chair conformation. mdpi.com

Density Functional Theory (DFT) is widely used to calculate a molecule's electronic properties, which are key to understanding its reactivity. researchgate.net Important parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govmdpi.com Other calculated descriptors, such as the molecular electrostatic potential (MEP), electronegativity, chemical hardness, and softness, provide further insights. researchgate.net The MEP map, for instance, visualizes the charge distribution across the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. These computational analyses help predict how the molecule will interact with other chemical species, including biological targets. nih.gov

Table 3: Calculated Electronic Properties for Representative Molecules using DFT

| Property | Definition | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | nih.gov |

| Ionization Potential (I) | Energy required to remove an electron. Approximated as -EHOMO. | Relates to the molecule's ability to act as an electron donor. | researchgate.net |

| Electron Affinity (A) | Energy released when an electron is added. Approximated as -ELUMO. | Relates to the molecule's ability to act as an electron acceptor. | researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as (I-A)/2. | A higher value indicates greater stability. | researchgate.net |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | Quantifies the global electrophilic nature of the molecule. | researchgate.net |

Investigation of Reaction Mechanisms

Quantum chemical calculations are pivotal in elucidating the complex mechanisms of chemical reactions. For derivatives of the 1,4-diazepane scaffold, computational methods have been employed to evaluate the underlying mechanisms of their synthesis. nih.govroyalsocietypublishing.org One such study investigated the formation of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, which are synthesized through a carbonyl amine condensation followed by reductive amination. nih.govroyalsocietypublishing.org

Computational analysis was used to explore two potential pathways for the addition of the third substituent:

These computational investigations help in understanding reaction characteristics, identifying dependencies for specific product formation, and establishing optimized synthetic methods. nih.govroyalsocietypublishing.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful method to observe the time-dependent behavior of molecules and their complexes, providing detailed information about their stability, dynamics, and interactions at an atomic level. For 1,4-diazepane-based ligands, MD simulations have been crucial in confirming docking results and understanding their interactions with biological targets, such as the sigma-1 receptor (σ1R). nih.gov

Ligand-Target Complex Stability and Dynamics

The stability of a ligand-receptor complex is a key determinant of the ligand's potential efficacy. MD simulations are used to monitor this stability over time, typically on the nanosecond scale. A key metric for assessing stability is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. nih.gov

In a 250 ns MD simulation of two diazepane-based derivatives bound to the σ1R, the stability of the complexes was evaluated. The ligand RMSD, calculated with respect to the fixed protein backbone, provided insights into the ligand's movement within the binding pocket. One derivative, a benzofurane-substituted diazepane, showed high stability with an RMSD value remaining below 0.4 nm, indicating a strong and stable interaction with the active site. In contrast, another derivative exhibited a major conformational change, with its RMSD value exceeding 1.0 nm. nih.gov The protein backbone RMSD was also monitored, showing divergence up to 0.6 nm for both systems, which was expected when simulating a monomer of the extracellular domain. nih.gov

Table 1: MD Simulation Stability Metrics for Diazepane Derivatives at σ1R

| Parameter | Compound 2c (Benzofurane derivative) | Compound 2a (Monocycle analogue) | Protein Backbone (Both Systems) |

|---|---|---|---|

| Ligand RMSD | < 0.4 nm | > 1.0 nm | N/A |

| Protein Backbone RMSD | ~0.6 nm | ~0.6 nm | Diverged up to 0.6 nm |

| Radius of Gyration | Constant at 1.6 nm | Constant at 1.6 nm | Constant at 1.6 nm |

Water-Mediated Interactions and Solvent Effects

MD simulations are typically performed in an explicit solvent environment, such as a water box, to mimic physiological conditions. This allows for the investigation of the crucial role that water molecules play in mediating ligand-target interactions. nih.gov Water molecules can form hydrogen bond bridges between the ligand and the receptor, stabilizing the complex, or they can be displaced from the binding site upon ligand binding, which can be entropically favorable.

In the simulation of diazepane-based ligands with the σ1R, the complex was explicitly solvated in water. nih.gov This setup ensures that the calculated dynamics and interactions, including hydrogen bonds and hydrophobic contacts, are influenced by the surrounding solvent, providing a more accurate representation of the binding event as it would occur in a biological system.

Conformational Changes Upon Binding

Both the ligand and the target protein can undergo significant conformational changes upon binding. MD simulations are uniquely suited to capture these dynamic events. The analysis of ligand RMSD reveals how the ligand's conformation adapts to the binding pocket. nih.gov

A comparative MD study of two diazepane derivatives targeting the σ1R highlighted differing conformational behaviors. The benzofurane derivative (2c) maintained a stable conformation within the receptor's active site, as evidenced by its low RMSD. Conversely, its monocycle analogue (2a) underwent a major conformational shift, indicating a less stable binding mode. nih.gov This information is critical for structure-activity relationship (SAR) studies, as it helps explain why certain structural modifications lead to higher affinity and more stable binding than others.

Virtual Screening and Library Design

Virtual screening (VS) is a computational methodology used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. nih.govnih.gov The diazepine (B8756704) core is considered a "privileged scaffold" because it can serve as a foundation for designing focused compound libraries against a multitude of biological targets. nih.gov

In Silico Generation and Screening of Virtual Libraries

The process of in silico library design begins with a core scaffold, such as this compound. A virtual library is then generated by computationally enumerating and attaching a wide variety of chemical fragments or R-groups at specific, synthetically accessible points on the scaffold. This creates a vast chemical space of potential drug candidates. researchgate.net

Once the virtual library is generated, these compounds are computationally screened against a three-dimensional structure of a biological target. nih.gov The primary methods for this screening are:

This in silico approach allows for the rapid evaluation of millions of compounds, drastically reducing the number of molecules that need to be synthesized and tested experimentally, thereby saving significant time and resources in the early stages of drug discovery. researchgate.net For instance, a "conformational expansion" strategy was used to design a new series of diazepane-containing derivatives from previously synthesized piperidine-based compounds, leading to the identification of ligands with high affinity for sigma receptors. nih.gov

Advanced Research Applications and Future Directions of 1 Pyridine 3 Carbonyl 1,4 Diazepane

The heterocyclic scaffold, 1-(pyridine-3-carbonyl)-1,4-diazepane, represents a significant area of interest in medicinal chemistry and drug discovery. Its unique structural features, combining a flexible seven-membered diazepane ring with the hydrogen bonding capabilities of a pyridine (B92270) moiety, make it a versatile building block for developing novel therapeutic agents. This article explores the advanced research applications and future trajectory for this compound and its derivatives, focusing on its role in drug development pipelines, polypharmacology, synthetic chemistry, and systems biology.

Q & A

Q. Basic

- NMR : 1H/13C NMR confirms structural integrity (e.g., diazepane ring protons at δ 2.5–3.5 ppm, pyridine carbonyl at ~165 ppm).

- HPLC-MS : Quantifies purity (>95%) and detects impurities via retention time/mass-to-charge ratio.

- IR Spectroscopy : Validates carbonyl stretches (C=O at ~1680 cm⁻¹) and pyridine ring vibrations .

How can factorial design be applied to optimize reaction conditions in the synthesis of this compound?

Advanced

A 2³ factorial design might test three factors: temperature (25°C vs. 50°C), solvent (DCM vs. THF), and catalyst (none vs. DMAP). Responses include yield and purity.

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature | 25°C | 50°C |

| Solvent | DCM | THF |

| Catalyst | None | DMAP |

| Analysis via ANOVA identifies significant interactions (e.g., solvent-temperature effects) . |

What theoretical frameworks guide the investigation of this compound's mechanism of action?

Advanced

Hypotheses may draw from enzyme inhibition kinetics (Michaelis-Menten models) or receptor allostery. For example:

- Enzyme Inhibition : Determine IC50 values and assess competitive/non-competitive inhibition via Lineweaver-Burk plots.

- Receptor Binding : Use radioligand displacement assays to quantify affinity (Ki) .

What are the best practices for designing in vitro assays to evaluate this compound's pharmacokinetic properties?

Q. Basic

- Solubility : Use shake-flask method with PBS (pH 7.4) and measure via UV-Vis.

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS.

- Permeability : Employ Caco-2 cell monolayers to simulate intestinal absorption .

How do researchers integrate survey data with experimental results in pharmacological studies of this compound?

Advanced

Combine digital trace data (e.g., high-throughput screening results) with survey data (e.g., researcher annotations on assay variability) using mixed-effects models. Address ethical and methodological challenges via informed consent protocols and multidimensional conceptual frameworks .

What strategies are employed to enhance the solubility and stability of this compound in aqueous solutions?

Q. Basic

- Co-solvents : Use DMSO or cyclodextrins to improve solubility.

- pH Adjustment : Protonate/deprotonate functional groups (e.g., diazepane nitrogen) to enhance ionization.

- Lyophilization : Stabilize the compound by freeze-drying with trehalose .

How can AI-driven tools like COMSOL Multiphysics improve the simulation of this compound's chemical behavior?

Advanced

AI algorithms integrated with COMSOL can predict diffusion coefficients in biological membranes or optimize reaction kinetics. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.